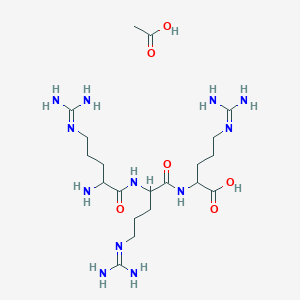

Arginylarginylarginine

Description

Properties

IUPAC Name |

acetic acid;2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N12O4.C2H4O2/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;1-2(3)4/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMVWXLLXNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Arginylarginylarginine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, where a peptide chain is assembled sequentially while anchored to an insoluble resin support. lifetein.com This method facilitates the removal of excess reagents and byproducts through simple filtration and washing steps. lifetein.com However, the synthesis of arginine-rich sequences like Arginylarginylarginine via SPPS requires careful optimization to overcome specific hurdles.

Fmoc- and Boc-Based Strategies in Arginylarginylarginine Synthesis

Two primary strategies dominate SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butoxycarbonyl (Boc) approaches. americanpeptidesociety.org These strategies are defined by the protecting group used for the α-amino group of the amino acids. americanpeptidesociety.org

The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. lifetein.comiris-biotech.de The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while the side-chain protecting groups are acid-labile and are removed at the end of the synthesis with strong acids like trifluoroacetic acid (TFA). lifetein.comresearchgate.net This orthogonality allows for selective deprotection steps. iris-biotech.de For arginine, acid-labile side-chain protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) are commonly employed. nih.govnih.gov

The Boc/Bzl strategy represents an earlier approach that utilizes the acid-labile Boc group for Nα-protection, which is removed with TFA in each cycle. researchgate.netpeptide.com Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. iris-biotech.deresearchgate.net For arginine in Boc chemistry, protecting groups like Tos (tosyl) and NO2 are common. peptide.com While the harsh final cleavage conditions can be a drawback, Boc-SPPS can be advantageous for synthesizing hydrophobic peptides prone to aggregation, as the protonated state of the N-terminus after each deprotection step can reduce intermolecular hydrogen bonding. peptide.com

| Strategy | Nα-Protecting Group | Deprotection Condition | Arginine Side-Chain Protection | Final Cleavage | Key Advantages |

| Fmoc/tBu | Fmoc (base-labile) lifetein.com | 20-50% Piperidine in DMF lifetein.com | Pbf, Pmc, Mtr (acid-labile) nih.govnih.gov | High % TFA researchgate.net | Mild deprotection, compatible with sensitive modifications. iris-biotech.denih.gov |

| Boc/Bzl | Boc (acid-labile) peptide.com | TFA peptide.com | Tos, NO2 peptide.com | HF, TFMSA nih.govpeptide.com | Can reduce aggregation for hydrophobic sequences. peptide.com |

Optimization of Coupling and Deprotection Steps for Arginylarginylarginine

Successful synthesis of Arginylarginylarginine hinges on the efficiency of the coupling and deprotection steps.

Coupling Optimization: The activation of the carboxylic acid group of the incoming amino acid is critical for forming the peptide bond. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and uronium/phosphonium salts such as HBTU, HATU, and PyBOP. jpt.compeptide.com For sterically hindered couplings or sequences prone to racemization, reagents like HATU or COMU are often preferred. jpt.compeptide.com The choice of reagent and the use of additives like OxymaPure or HOBt (1-hydroxybenzotriazole) can significantly minimize side reactions and improve yields. nih.govjpt.com Recent studies have explored using a combination of Oxyma Pure and TBEC (tert-butyl ethyl carbodiimide) for the synthesis of arginine-containing peptides, even without side-chain protection, in more environmentally friendly "green" solvents. rsc.orgrsc.org

Deprotection Optimization: In Fmoc-SPPS, incomplete removal of the Fmoc group can lead to deletion sequences. gyrosproteintechnologies.com While a 20% piperidine in DMF solution is standard, difficult sequences may require extended reaction times, elevated temperatures, or the addition of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). iris-biotech.depeptide.com Monitoring the deprotection step, for instance, through real-time UV monitoring of the released dibenzofulvene-piperidine adduct, allows for protocol optimization. gyrosproteintechnologies.comiris-biotech.de For arginine side-chain deprotection using groups like Pbf or Pmc, a standard cleavage cocktail of 95% TFA with scavengers is used. peptide.com However, the duration may need to be extended for peptides with multiple arginine residues. peptide.com

Challenges in High-Purity Synthesis of Arginine-Rich Sequences

Synthesizing arginine-rich peptides like Tri-arginine is fraught with challenges that can impact purity and yield.

Aggregation: A primary obstacle is the tendency of the growing peptide chain to aggregate on the solid support. acs.org This aggregation, often due to the formation of secondary structures like β-sheets, can hinder the access of reagents to the reaction site, leading to incomplete coupling and deprotection. acs.orgnih.gov The strong intermolecular interactions between the guanidinium (B1211019) groups of arginine residues can exacerbate this issue. nih.gov Strategies to mitigate aggregation include using specialized resins, elevated temperatures, chaotropic salts, or incorporating "difficult sequence" disruption elements. nih.gov Recently, the use of a cleavable polyarginine "Synthesis Tag" (SynTag) has been shown to suppress aggregation during SPPS. chemrxiv.orguzh.ch

Side Reactions: The nucleophilic nature of the guanidinium group, even when protected, can lead to side reactions. google.com One significant issue is δ-lactam formation. mdpi.com During the final cleavage and deprotection with strong acids like TFA, protecting groups like Pmc or Mtr can be cleaved and subsequently react with other sensitive residues, such as tryptophan, a side reaction known as sulfonation. nih.govgoogle.com Another potential side reaction is guanidinylation, where a uronium coupling reagent reacts directly with an amine group. uni-kiel.de

Solution-Phase Peptide Synthesis (LPPS) Considerations

Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS, where reactions are carried out in solution. A key advantage of LPPS is the ability to purify intermediates at each step, which can be crucial for ensuring the purity of the final product.

For arginine-rich peptides, LPPS often employs a fragment condensation approach. nih.gov In this strategy, smaller protected peptide fragments are synthesized and purified individually before being coupled together in solution to form the final, larger peptide. nih.govsigmaaldrich.comcapes.gov.br For instance, a protected di-arginine fragment could be coupled with a protected arginine to form Tri-arginine. This method can circumvent some of the aggregation issues encountered in stepwise SPPS by breaking the synthesis into more manageable segments. However, a major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov The addition of racemization-suppressing agents like N-hydroxysuccinimide is essential to maintain stereochemical integrity. nih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS) for Arginine-Rich Peptides

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the strengths of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This hybrid approach is particularly valuable for ligating peptide fragments.

Enzymes like sortase A and butelase-1 can catalyze the formation of peptide bonds between specific recognition sequences. mdpi.com For example, a chemically synthesized peptide fragment containing an N-terminal glycine (B1666218) could be enzymatically ligated to another fragment with a C-terminal sortase recognition motif (e.g., LPXTG). mdpi.com Microbial transglutaminase is another enzyme used for this purpose, ligating fragments containing specific glutamine (Q-tag) and lysine (B10760008) (K-tag) sequences. nih.govresearchgate.net This method has been successfully used to ligate an arginine-9 (R9) peptide to a nanobody. nih.govresearchgate.net While CEPS offers high efficiency and specificity under mild conditions, its application can be limited by the requirement for specific enzyme recognition sequences and the potential need for recombinant enzyme production. uva.nlacs.org

Innovative and Automated Synthesis Platforms for Oligoarginines

Recent technological advancements have led to innovative platforms that automate and accelerate peptide synthesis.

Automated Flow Peptide Synthesis: Continuous flow synthesis represents another leap forward. In this setup, reagents are continuously pumped through a reactor containing the resin. This approach allows for precise control over reaction times and temperatures, and the in-line monitoring of reaction progress (e.g., via UV absorbance for Fmoc deprotection) enables real-time optimization. uzh.ch Automated flow synthesizers have demonstrated the ability to produce peptides of high quality in a fraction of the time required by traditional batch methods. mit.edu Innovations in this area also include "wash-free" SPPS, which uses volatile bases and headspace flushing to eliminate time-consuming washing steps, further streamlining the process. nih.govresearchgate.net

| Platform | Principle | Key Advantages for Oligoarginine Synthesis |

| Microwave-Assisted SPPS (MW-SPPS) | Uses microwave energy to accelerate reactions. researchgate.net | Reduces synthesis time, improves coupling efficiency for difficult sequences, can enhance purity. researchgate.netbiotage.com |

| Automated Flow SPPS | Reagents are continuously flowed over the resin in a reactor. mit.edu | Rapid synthesis, real-time monitoring and optimization, high purity products. uzh.chmit.edu |

Intermolecular Interactions of Arginylarginylarginine

Interactions with Nucleic Acids

The interaction between the highly cationic Arginylarginylarginine and the anionic phosphate (B84403) backbone of nucleic acids is a primary determinant of its biological activity. These interactions are crucial for processes such as DNA compaction and protein-nucleic acid recognition.

Mechanisms of Arginylarginylarginine-DNA Binding

The binding of Arginylarginylarginine to DNA is a multifaceted process driven by a combination of electrostatic interactions and hydrogen bonding. The positively charged guanidinium (B1211019) group of each arginine residue is pivotal in this interaction. At physiological pH, this group is protonated, carrying a delocalized positive charge that allows for strong electrostatic attraction to the negatively charged phosphate groups of the DNA backbone. nih.govnih.gov

Beyond simple electrostatic attraction, the planar nature and the presence of multiple hydrogen bond donors in the guanidinium group enable the formation of specific hydrogen bonding patterns with the phosphate backbone. nih.gov This "arginine fork" can form a bidentate hydrogen bond with two adjacent oxygen atoms of a phosphate group, contributing significantly to the stability of the peptide-DNA complex. pnas.org Furthermore, interactions can also occur with the DNA bases, although these are generally less dominant than the interactions with the phosphate backbone. pnas.org The flexibility of the arginine side chain allows it to adopt various conformations to optimize its binding within the major or minor grooves of the DNA helix.

Influence of Arginine Content on DNA Stabilization

The high density of arginine residues in Arginylarginylarginine and other arginine-rich peptides has a profound impact on the stability of DNA. The presence of these cationic peptides neutralizes the negative charges on the DNA backbone, reducing the electrostatic repulsion between adjacent phosphate groups. nih.gov This charge neutralization is a key factor in the stabilization of the DNA duplex. nih.gov

Experimental studies, including melting temperature (Tm) analysis, have demonstrated that arginine and arginine-rich peptides significantly increase the thermal stability of DNA. nih.gov This stabilizing effect is more pronounced in arginine-rich peptides compared to those rich in lysine (B10760008), another basic amino acid. The guanidinium group of arginine is more effective at delocalizing its positive charge and forming specific hydrogen bonds than the primary amine group of lysine, leading to a stronger interaction with the DNA backbone and consequently, greater stabilization. nih.gov

Sequence-Dependent Binding Specificity and Non-Specific Interactions

While the primary interaction of Arginylarginylarginine with DNA is electrostatic and thus largely non-specific in terms of nucleotide sequence, there is evidence for a degree of sequence-dependent binding. nih.gov The local structure of the DNA, including the width of the major and minor grooves, can influence the binding affinity of arginine-rich peptides. For instance, AT-rich regions, which typically have a narrower minor groove, can present a different binding landscape compared to GC-rich regions. nih.gov

However, the dominant mode of interaction for short arginine peptides like Arginylarginylarginine is considered to be non-specific, driven by the strong electrostatic attraction to the phosphate backbone. embopress.org This non-specific binding is crucial for the peptide's role in general DNA condensation and stabilization, as it allows for the coating of the DNA molecule regardless of its specific sequence.

Binding Characteristics of Arginine-Rich Peptides to DNA

| Interaction Type | Key Features | Primary Driving Force | Sequence Dependence |

|---|---|---|---|

| Electrostatic | Attraction between the cationic guanidinium group and the anionic phosphate backbone. | Coulombic forces | Largely non-specific |

| Hydrogen Bonding | Formation of specific hydrogen bonds between the guanidinium group and phosphate oxygen atoms. | Directional electrostatic interactions | Can contribute to some sequence preference |

| Groove Binding | Interaction of the peptide within the major or minor grooves of the DNA. | Steric and electrostatic fit | Can be influenced by local DNA conformation (e.g., AT vs. GC-rich regions) |

Role in DNA Condensation and Compaction Models

Arginylarginylarginine and other arginine-rich peptides are potent agents for DNA condensation, a process critical for the packaging of DNA within cells. nih.govresearchgate.net The neutralization of the negative charges on the DNA backbone by the cationic peptide reduces the electrostatic repulsion between DNA segments, allowing them to come into closer proximity. nih.gov

The ability of the guanidinium group to form bridges between different DNA duplexes is a key aspect of the condensation process. A single arginine residue can potentially interact with phosphate groups on two different DNA strands, effectively cross-linking them. In a peptide like Arginylarginylarginine, this effect is amplified, leading to the formation of compact DNA aggregates. nih.gov Models of DNA condensation by arginine-rich peptides often depict the peptide lying along the DNA groove, with its multiple arginine side chains reaching out to neutralize the phosphate backbone and interact with adjacent DNA molecules. acs.org This leads to a more tightly packed DNA structure compared to what is observed with other polyamines or lysine-rich peptides. nih.gov

Interactions with Proteins and Peptides

Principles of Arginine-Mediated Protein Binding

The principles governing arginine-mediated protein binding are centered around the unique chemical properties of the guanidinium group. This group can participate in a variety of non-covalent interactions, making it a versatile mediator of protein binding.

Electrostatic Interactions: The positive charge of the guanidinium group allows for strong salt bridge formation with negatively charged amino acid residues such as aspartate and glutamate (B1630785). plos.org These interactions are highly directional and contribute significantly to the specificity and stability of protein-protein interfaces.

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptors on a partner protein. nih.gov These acceptors can include the side chains of asparagine, glutamine, serine, and threonine, as well as the backbone carbonyl groups.

Cation-π Interactions: The planar, electron-delocalized guanidinium group can engage in favorable cation-π interactions with the aromatic side chains of tryptophan, tyrosine, and phenylalanine. arxiv.org These interactions, where the positive charge of the arginine interacts with the electron-rich face of the aromatic ring, are important for the recognition and binding of arginine-rich motifs in specific protein pockets.

Arginine-Arginine Pairing: Counterintuitively, arginine residues can form stable pairs with each other within protein structures. rsc.org Despite the electrostatic repulsion between the two positively charged groups, these pairings are stabilized by a combination of hydrogen bonding between the guanidinium groups and favorable interactions with the surrounding protein environment, which can include a network of polar residues that help to solvate the charged pair. rsc.org

Types of Arginine-Mediated Intermolecular Interactions in Proteins

| Interaction Type | Interacting Partner | Description | Significance |

|---|---|---|---|

| Salt Bridge | Aspartate, Glutamate | Strong, directional electrostatic interaction between the cationic guanidinium group and an anionic carboxylate group. | Crucial for protein-protein recognition and stability. |

| Hydrogen Bonding | Asparagine, Glutamine, Serine, Threonine, Backbone Carbonyls | Formation of multiple hydrogen bonds between the guanidinium group and polar residues. | Contributes to binding specificity and affinity. |

| Cation-π Interaction | Tryptophan, Tyrosine, Phenylalanine | Electrostatic interaction between the guanidinium group and the electron-rich face of an aromatic ring. | Important for recognition in specific binding pockets. |

| Arginine-Arginine Pairing | Another Arginine | Stabilized pairing of two positively charged arginine residues through hydrogen bonding and a favorable local environment. | Can play a role in protein structure and function. |

Modulatory Effects on Protein Aggregation and Fibrillization Studies

Arginylarginylarginine, as a short cationic arginine-rich peptide (CARP), is implicated in the modulation of protein aggregation and fibrillization, phenomena associated with numerous neurodegenerative diseases. nih.gov The unique physicochemical properties of the arginine residue, particularly its guanidinium group, are central to these effects. Studies on monomeric arginine and various CARPs provide a framework for understanding the potential actions of the tri-arginine peptide.

The primary mechanism by which arginine and CARPs are thought to inhibit protein aggregation is through direct interaction with amyloidogenic proteins, such as amyloid-beta (Aβ) and tau. nih.govresearchgate.net These interactions can disrupt the self-association of protein monomers, a critical early step in the formation of toxic oligomers and fibrils. nih.gov Two main hypotheses explain this inhibitory effect:

Hydrophobic and Cation-π Interactions : The guanidinium group of arginine can engage in strong cation-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) on amyloid proteins. researchgate.net Furthermore, some models propose that arginine clusters can present a hydrophobic surface by aligning their methylene (B1212753) side chains, which then interact with and mask the exposed hydrophobic patches on unfolded or misfolded proteins. plos.org This masking prevents the hydrophobic-hydrophobic interactions between protein monomers that drive aggregation. plos.org

However, the role of arginine-containing molecules is complex; context and concentration can influence whether they act as suppressors or promoters of aggregation. nih.gov While generally regarded as aggregation suppressants, some studies have shown that under specific conditions, arginine can induce the formation of amorphous, non-toxic aggregates, potentially sequestering harmful oligomeric species. researchgate.net

Research has specifically highlighted the efficacy of short, arginine-containing peptides in preventing the formation of Aβ42 oligomers and fibrils. Studies have demonstrated that di- and tri-peptides incorporating arginine can significantly inhibit the aggregation process of Aβ42, the more amyloidogenic form of the amyloid-beta peptide. nih.gov

| Peptide/Compound | Target Protein | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Arginine-Rich Peptides (general) | Amyloid-beta (Aβ), Tau | Inhibition of fibril formation, modulation towards non-toxic aggregates. | Electrostatic repulsion, masking of hydrophobic surfaces, cation-π interactions. | nih.govresearchgate.net |

| Polyarginine-9 (R9) | Amyloid-beta | Trend toward lower cerebral Aβ levels in a transgenic mouse model. | Not fully elucidated; likely involves electrostatic repulsion and disruption of Aβ self-assembly. | nih.gov |

| Arg-Arg-7-amino-4-trifluoromethylcoumarin | Aβ42 | Remarkable inhibition of globulomer and fibril formation. | Direct binding to Aβ42 monomers, preventing oligomerization. | nih.gov |

| Monomeric Arginine | Aβ1-42 | Increased solubility and decreased aggregation of Aβ1-42. | Interaction of arginine clusters with hydrophobic surfaces of Aβ. | plos.org |

Interactions with Biological Receptors and Transport Systems (Theoretical Frameworks)

While specific receptor binding studies for Arginylarginylarginine are not extensively detailed, its behavior can be understood through theoretical frameworks developed for oligoarginine and other arginine-rich cell-penetrating peptides (CPPs). nih.gov These frameworks focus on the initial, crucial interactions with the cell surface that precede internalization. The primary interaction is governed by strong, non-covalent electrostatic forces between the positively charged guanidinium groups of the peptide and negatively charged components of the cell membrane. mdpi.com

Key membrane components that serve as interaction points include:

Anionic Lipids : Phosphatidylserine and phosphatidylglycerol, which are abundant in the inner leaflet but also present on the outer leaflet of the plasma membrane, provide negatively charged headgroups that attract the cationic peptide. nih.gov

Glycosaminoglycans (GAGs) : Heparan sulfate (B86663) proteoglycans on the cell surface are highly sulfated and negatively charged, acting as primary docking sites for arginine-rich CPPs.

The theoretical models for the translocation of such peptides across the membrane barrier are diverse, with evidence suggesting that multiple pathways may be involved. nih.gov Two principal energy-independent (direct translocation) mechanisms are often proposed:

Membrane Partitioning and Pore Formation : In this model, the guanidinium headgroups are theorized to partition into the lipid glycerol (B35011) regions of the membrane. mdpi.com This interaction, combined with hydrogen bonding with phosphate headgroups, can destabilize the local membrane structure. At sufficient concentrations, this destabilization could lead to the transient formation of pores or other membrane defects through which the peptide can pass. birmingham.ac.uk

Adaptive Translocation/Inverse Micelle Model : This framework suggests that the oligoarginine peptide associates with several anionic lipid molecules, forming an "inverse micelle" structure within the lipid bilayer. nih.govresearchgate.net In this arrangement, the peptide is encapsulated with the lipid headgroups, while the hydrophobic lipid tails face the hydrophobic core of the membrane. This entire complex is then proposed to move across the bilayer, driven by the transmembrane potential. researchgate.net

Computational studies using molecular dynamics simulations support these models, showing that arginine-rich peptides strongly adsorb to the membrane surface due to powerful electrostatic attractions. nih.gov These simulations indicate a high free energy barrier for penetration into the hydrophobic core, suggesting that spontaneous translocation is an energetically demanding process that requires significant local membrane reorganization. nih.gov Recent research also points to the involvement of specific membrane proteins, such as nucleolin, which can act as surface receptors or facilitators for the internalization of arginine-rich CPPs. acs.org The interaction with these proteins may trigger endocytic pathways, which represent an alternative, energy-dependent route for cellular uptake.

Supramolecular Self-Assembly Phenomena

Driving Forces and Mechanisms of Arginylarginylarginine Self-Assembly

The supramolecular self-assembly of Arginylarginylarginine into ordered nanostructures is a spontaneous process governed by a combination of non-covalent intermolecular interactions. nih.gov The molecular architecture of the tripeptide, with its repeating cationic guanidinium groups and peptide backbone, dictates the nature of these forces.

The primary driving forces include:

Electrostatic Interactions : The guanidinium group of arginine is protonated at physiological pH, conferring a strong positive charge. While electrostatic repulsion between like-charged peptides might seem inhibitory, these charges can be effectively screened by counterions in solution. More importantly, these groups can form strong, specific salt bridges with anionic species or participate in attractive interactions within a complex assembly. frontiersin.orgroyalsocietypublishing.org

Hydrogen Bonding : The peptide backbone, with its amide (-CONH-) groups, is capable of forming extensive intermolecular hydrogen bonds. nih.gov This is a fundamental interaction in the formation of secondary structures like β-sheets, which often serve as the foundational motif for peptide self-assembly into larger fibrils and tapes. royalsocietypublishing.org The guanidinium group itself is an excellent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds that contribute significantly to the stability of the assembled structure. researchgate.net

Van der Waals Forces : These are weak, short-range attractive forces that occur between all atoms and become significant when molecules are closely packed, as they are in a self-assembled structure. nih.govfrontiersin.org

The mechanism of assembly is often hierarchical. Individual Arginylarginylarginine molecules first associate to form primary structures, such as β-sheet-rich filaments or tapes. chapman.edu These initial assemblies then grow and associate laterally or stack upon one another to form more complex, higher-order nanostructures. frontiersin.org

Formation of Defined Nanostructures and Architectures

The interplay of the driving forces described above allows short, arginine-rich peptides to form a variety of well-defined supramolecular nanostructures. chapman.edu The final morphology is a result of the delicate balance between attractive and repulsive forces, as well as the intrinsic molecular geometry of the peptide. Based on studies of analogous self-assembling peptides, Arginylarginylarginine could be expected to form architectures such as:

Nanofibers and Nanotubes : The strong propensity for forming intermolecular hydrogen bonds along the peptide backbone often leads to the formation of one-dimensional, high-aspect-ratio structures like nanofibers or nanotubes. researchgate.netwikipedia.org In these structures, the peptides are typically arranged in a cross-β architecture, where the peptide backbone runs perpendicular to the fiber axis.

Nanosheets : Bolaamphiphilic peptides, which have hydrophilic headgroups at both ends of a hydrophobic core, have a high propensity to assemble into flat, two-dimensional nanosheets. acs.org Arginine-capped peptides have been shown to form such structures through the lateral association of peptide backbones, with the arginine groups exposed on the surfaces of the sheet. acs.org

Vesicles and Micelles : Like surfactants, amphiphilic peptides with a distinct hydrophilic head (the arginine residues) and a hydrophobic tail can self-assemble into spherical micelles or enclosed bilayer vesicles in aqueous solutions. chapman.eduwikipedia.org

| Peptide Class/Example | Resulting Nanostructure | Primary Assembly Motif | Reference |

|---|---|---|---|

| Amphiphilic Peptides (General) | Micelles, Vesicles, Nanofibers, Nanotubes | Aggregation of hydrophobic tails, stabilized by hydrophilic heads. | wikipedia.org |

| Alanine-Rich Peptide with Arginine Headgroup (A12R2) | Twisted Fibrils / Tapes | Antiparallel β-sheet dimers. | researchgate.net |

| Arginine-Capped Bolaamphiphile (RFL4FR) | Nanosheets | Lateral association of peptide backbones with cross-β organization. | acs.org |

| Ionic-Complementary Peptides | Nanofibers forming hydrogels | β-sheets stabilized by hydrogen bonds and ionic bonds in a checkerboard pattern. | royalsocietypublishing.org |

Influence of Environmental Factors on Self-Assembly Dynamics

The dynamic and non-covalent nature of supramolecular self-assembly makes it highly sensitive to environmental conditions. For Arginylarginylarginine, key factors that can modulate the assembly process include:

pH : The pH of the solution is a critical determinant because it affects the protonation state of the arginine guanidinium groups. At neutral to basic pH, the guanidinium groups are fully protonated (cationic). In peptides that also contain anionic residues (like glutamate or aspartate), this can lead to strong electrostatic attractions that drive assembly. beilstein-journals.org Conversely, under acidic conditions (e.g., pH < 6), the increased positive charge density can lead to strong electrostatic repulsion between the peptide molecules, causing disassembly of the nanostructures. beilstein-journals.orgnih.gov

Ionic Strength : The concentration of salt in the solution can influence electrostatic interactions. At low ionic strength, electrostatic repulsion between the cationic arginine groups may inhibit assembly. Increasing the salt concentration can screen these repulsive charges, allowing attractive forces like hydrogen bonding and hydrophobic interactions to dominate and thus promoting self-assembly. royalsocietypublishing.org

Temperature : Temperature can have complex effects. For assemblies driven primarily by hydrophobic interactions, an increase in temperature can initially strengthen the assembly by increasing the entropy of the surrounding water molecules. However, at higher temperatures, increased kinetic energy will eventually overcome the weak non-covalent forces, leading to disassembly. mdpi.com

Peptide Concentration : Self-assembly is a concentration-dependent phenomenon. It typically occurs only above a specific critical aggregation concentration (CAC), below which the peptide exists primarily as soluble monomers. acs.org

Co-assembly with Other Molecular Building Blocks

The principles of self-assembly can be extended to systems containing more than one type of molecular component, a process known as co-assembly. Arginylarginylarginine, with its defined chemical functionalities, is a candidate for co-assembly with other molecules to create hybrid nanostructures with novel properties.

Theoretical co-assembly partners could include:

Oppositely Charged Peptides : Co-assembly with peptides containing acidic residues (e.g., glutamic acid, aspartic acid) can be driven by strong electrostatic attractions, leading to the formation of highly stable, charge-neutral nanofibers and hydrogels. royalsocietypublishing.org

Lipids and Amphiphiles : The cationic arginine headgroups can interact with the anionic headgroups of phospholipids (B1166683) (e.g., phosphatidylserine), driving the co-assembly of peptide-lipid structures. Lipo-oligoarginine conjugates, where a lipid tail is covalently attached to an oligoarginine head, are designed to self-assemble into nanovectors for drug and gene delivery. rsc.orgnih.gov

Proteins : Arginine has been shown to induce the self-assembly of proteins like silk sericin into nanofibers. nih.gov The arginine mediates this process by reducing the protein's negative surface charge, which promotes the formation of β-sheet structures and subsequent assembly. nih.gov

Polyanions : Non-peptidic polyanions, such as nucleic acids (DNA, RNA) or polysaccharides (e.g., heparin), can form complexes with Arginylarginylarginine through electrostatic interactions. This process, known as complex coacervation, is fundamental to the use of oligoarginine as a non-viral vector for gene delivery, where it condenses the nucleic acid into compact nanoparticles. acs.org

Computational and Theoretical Investigations

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For processes involving chemical reactions, such as bond making or breaking, the classical descriptions used in standard force fields are insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating a small, chemically active region of the system with high-accuracy quantum mechanics, while the larger surrounding environment (e.g., solvent and protein) is treated with computationally efficient molecular mechanics. nih.gov

This approach is particularly useful for studying enzymatic reactions where an arginine residue is directly involved in the catalytic mechanism. For instance, high-level QM/MM modeling was used to investigate the condensation reaction in citrate (B86180) synthase, revealing that an arginine residue acts as the proton donor. nih.gov Similarly, ab initio QM/MM simulations have been employed to study the deimination of L-arginine by the enzyme arginine deiminase, clarifying the protonation state of the catalytic cysteine nucleophile. nih.gov While these studies focus on arginine as part of a larger enzyme active site rather than the tri-arginine peptide itself, they demonstrate the power of QM/MM in elucidating the precise chemical roles of arginine residues in biological processes.

Computational Modeling of Binding Affinity and Specificity

Predicting the binding affinity between a peptide and its target is a major goal of computational modeling. This is often expressed as a binding free energy or a dissociation constant (K D ).

Computational approaches to estimate binding affinity for arginine-rich peptides include calculating the potential of mean force (PMF) for translocation across a membrane, which provides the free energy profile of the process. nih.gov All-atom and modified coarse-grained simulations have been used to calculate PMFs for mono-, di-, and tri-arginine moving from water into a DMPC lipid bilayer, yielding free energy barriers for translocation and identifying stable minima at the membrane interface. nih.gov For instance, all-atom simulations predicted interfacial free energy minima of -3.33 kcal/mol and -3.29 kcal/mol for di- and tri-arginine, respectively, indicating favorable binding to the membrane surface. nih.gov

In another example, molecular dynamics simulations were used to explore the interactions between polyarginine peptides and hyaluronic acid polymers, with calculations of the binding free energies confirming experimental findings. nih.gov For protein-peptide interactions, experimental techniques like surface plasmon resonance are often combined with structural knowledge to understand binding. The binding of an 11-residue arginine peptide (Arg11) to a specific domain of the SERCA2 protein was found to be very strong, with a measured K D of 0.4 ± 0.1 nM. mdpi.com Computational models can then be used to rationalize this high affinity by identifying key interactions, such as salt bridges between the arginines and acidic residues on the protein surface. mdpi.com

The table below shows computationally derived or experimentally measured binding parameters for arginine-rich peptides with different biological targets.

| Peptide | Binding Partner | Parameter | Value | Method | Reference |

|---|---|---|---|---|---|

| Tri-arginine | DMPC Bilayer | Interfacial Free Energy Minimum | -3.29 kcal/mol | MD Simulation (All-Atom) | nih.gov |

| Arg11 | SERCA2 Protein (actuator domain) | Dissociation Constant (K D ) | 0.4 ± 0.1 nM | Surface Plasmon Resonance (SPR) | mdpi.com |

| Poly-arginine | Hyaluronic Acid | Binding Free Energy | Calculated to be favorable | MD Simulation | nih.gov |

Machine Learning and Deep Generative Models for Peptide Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to peptide science for both predictive and generative tasks. Predictive models can be trained to classify peptides based on certain properties (e.g., cell-penetrating ability), while deep generative models can design entirely new peptide sequences with desired functionalities.

While specific models focusing solely on predicting the properties of Arginylarginylarginine have not been detailed in published literature, the general frameworks are highly applicable. Arginine-rich peptides are a well-known class of cell-penetrating peptides (CPPs), and numerous ML models have been developed to predict the cell-penetrating capability of a given peptide sequence. These models use various molecular descriptors, such as amino acid composition, physicochemical properties, and sequence patterns, to make predictions.

Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), represent a paradigm shift from prediction to creation. These models learn the underlying patterns from large datasets of existing peptides and can then be used to generate novel sequences that are likely to possess specific attributes, such as antimicrobial or cell-penetrating activity. In principle, such models could be fine-tuned to explore the chemical space around the tri-arginine core, suggesting modifications or extensions to modulate its properties. For example, a generative model could be tasked with designing short peptides that retain the core tri-arginine motif while optimizing for other properties like stability or target affinity.

| Model Type | Function | Potential Application for Arginylarginylarginine |

|---|---|---|

| Predictive Models (e.g., SVM, Random Forest) | Classify or predict properties of existing sequences. | Predicting the cell-penetrating efficiency, toxicity, or binding propensity of the Arg-Arg-Arg sequence. |

| Variational Autoencoders (VAEs) | Learn a compressed representation of peptide data to generate new, similar sequences. | Generating novel tripeptides or short peptides that share desirable latent features with Arginylarginylarginine. |

| Generative Adversarial Networks (GANs) | A "generator" network creates new sequences while a "discriminator" network tries to distinguish them from real peptides, leading to highly realistic outputs. | Designing novel arginine-rich sequences based on the tri-arginine motif for enhanced cell penetration or other functions. |

| Recurrent Neural Networks (RNNs) | Process sequential data, making them well-suited for learning from amino acid sequences. | Modeling the sequence-dependent properties of peptides containing the tri-arginine motif. |

Enzymatic and Biocatalytic Transformations of Arginylarginylarginine

Identification of Enzymes Involved in Arginylarginylarginine Degradation

The breakdown of Arginylarginylarginine is initiated by peptidases that cleave the peptide bonds between the arginine residues. Subsequently, enzymes that act on individual arginine molecules are involved in its further degradation.

A variety of proteases and peptidases exhibit specificity for arginine residues and are therefore implicated in the degradation of Arginylarginylarginine. These enzymes can be broadly categorized as endopeptidases and exopeptidases.

Endopeptidases : These enzymes cleave peptide bonds within the peptide chain.

Trypsin : A well-characterized serine protease, trypsin preferentially cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues.

Clostripain (Clostridiopeptidase B) : This enzyme shows a strong preference for cleaving at the carboxyl group of arginine residues. youtube.com

Arg-C proteinase : This endopeptidase specifically cleaves at the C-terminus of arginine residues.

Exopeptidases : These enzymes remove amino acids from the ends of a peptide chain.

Carboxypeptidase B : This enzyme specifically hydrolyzes basic amino acids, such as arginine and lysine, from the C-terminal end of a peptide.

Once Arginylarginylarginine is broken down into individual arginine molecules, other enzymes are responsible for their catabolism.

Arginase : This manganese-containing enzyme catalyzes the hydrolysis of arginine to ornithine and urea. nih.gov There are two known isoforms in mammals, Arginase I and Arginase II, which differ in their tissue distribution and subcellular localization.

Arginine deiminase (ADI) : Found primarily in microorganisms, this enzyme catalyzes the irreversible hydrolysis of arginine to citrulline and ammonia. nih.gov

Arginine decarboxylase (ADC) : This enzyme catalyzes the decarboxylation of arginine to produce agmatine and carbon dioxide.

Table 1: Key Enzymes in Arginylarginylarginine Degradation

| Enzyme Category | Enzyme Name | Specificity/Action |

| Endopeptidases | Trypsin | Cleaves at the C-terminus of Arginine and Lysine |

| Clostripain | Preferentially cleaves at the C-terminus of Arginine | |

| Arg-C proteinase | Specifically cleaves at the C-terminus of Arginine | |

| Exopeptidases | Carboxypeptidase B | Removes C-terminal Arginine and Lysine |

| Arginine-specific enzymes | Arginase | Hydrolyzes Arginine to Ornithine and Urea |

| Arginine deiminase | Converts Arginine to Citrulline and Ammonia | |

| Arginine decarboxylase | Converts Arginine to Agmatine and Carbon dioxide |

Biochemical Pathways of Arginine Oligomer Catabolism

The catabolism of arginine oligomers like Arginylarginylarginine proceeds in a stepwise manner. First, the peptide is hydrolyzed into its constituent arginine monomers by the action of peptidases as described in the previous section. The liberated L-arginine then enters one of several well-established metabolic pathways. researchgate.net

There are four primary pathways for the degradation of L-arginine: researchgate.net

Arginase Pathway : This is a key pathway in the urea cycle in ureotelic organisms. Arginase converts arginine into ornithine and urea. youtube.com Ornithine can then be further metabolized into other molecules such as proline and glutamate (B1630785). creative-proteomics.com

Arginine Deiminase (ADI) Pathway : This pathway is prevalent in many bacteria and some eukaryotes. It involves three enzymes: arginine deiminase, ornithine transcarbamoylase, and carbamate kinase, which collectively convert arginine to ornithine, ammonia, carbon dioxide, and generate ATP. nih.govnih.gov

Arginine Transaminase Pathway : In this pathway, arginine is converted to α-keto-δ-guanidinovalerate by a transaminase. This intermediate can then be further metabolized.

Arginine-Succinyltransferase (AST) Pathway : This pathway, found in organisms like Escherichia coli, involves the transfer of a succinyl group to arginine, followed by a series of reactions to ultimately yield glutamate. researchgate.net

The specific pathway utilized for the catabolism of arginine derived from Arginylarginylarginine will depend on the organism and the specific tissue or cellular environment.

Factors Influencing Enzymatic Hydrolysis Rates and Specificity

The rate and specificity of the enzymatic hydrolysis of Arginylarginylarginine are influenced by several key factors, including pH, temperature, and the presence of cofactors or inhibitors.

pH : Enzymes have an optimal pH at which their activity is maximal. For example, the optimal pH for many arginases is in the alkaline range. researchgate.net The pH can also affect the charge of the substrate and enzyme, which can influence their interaction. The solubility and stability of arginine-containing peptides can also be pH-dependent. nih.gov

Temperature : Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. The optimal temperature for the biocatalytic activity of a strain containing arginine-degrading enzymes was found to be 45°C. researchgate.net

Substrate Specificity : The primary sequence and conformation of a peptide can significantly influence its susceptibility to enzymatic cleavage. While trypsin cleaves after both arginine and lysine, other proteases like clostripain are more specific for arginine. youtube.com The presence of modifications to the arginine residues or adjacent amino acids could also impact hydrolysis rates.

Enzyme Concentration : The rate of reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.

Inhibitors : The activity of enzymes involved in Arginylarginylarginine degradation can be modulated by various inhibitors. For instance, N-hydroxy-L-arginine (NOHA) is a known inhibitor of arginase.

Table 2: Influence of Physicochemical Factors on Arginine-Metabolizing Enzymes

| Factor | Effect on Enzymatic Activity | Example |

| pH | Each enzyme has an optimal pH range for activity. | Arginase activity is typically optimal at an alkaline pH. researchgate.net |

| Temperature | Activity increases with temperature to an optimum, then decreases due to denaturation. | Optimal biocatalytic temperature for a strain with arginine-degrading enzymes was 45°C. researchgate.net |

| Substrate Concentration | Reaction rate increases with substrate concentration until the enzyme is saturated. | |

| Inhibitors | Specific molecules can bind to the enzyme and reduce its activity. | N-hydroxy-L-arginine (NOHA) inhibits arginase. |

Engineered Enzymes for Controlled Peptide Modification

The field of protein engineering offers the potential to create novel enzymes with tailored specificities for the controlled modification of peptides like Arginylarginylarginine. By altering the amino acid sequence of existing enzymes, it is possible to change their substrate specificity, enhance their catalytic activity, and improve their stability.

Altering Substrate Specificity : Through techniques such as site-directed mutagenesis, the active site of a protease could be modified to exclusively recognize and cleave at a specific position within the Arginylarginylarginine sequence, or to act on a modified version of the peptide.

Creating Novel Biocatalysts : Directed evolution can be used to generate enzymes with novel functions. For instance, an enzyme could be engineered to catalyze the addition of a specific chemical group to one of the arginine residues of Arginylarginylarginine, enabling site-specific modification.

Improving Enzyme Stability and Activity : Protein engineering can enhance the stability of enzymes under various reaction conditions, such as different pH values and temperatures, making them more robust for industrial or therapeutic applications. For example, disulfide bonds have been engineered into arginine decarboxylase to increase its thermostability and activity at alkaline pH. frontiersin.org

Enantioselective Modifications : Engineered enzymes can be designed to perform stereospecific reactions, which is crucial for the synthesis of chiral molecules. Biocatalytic approaches are being developed for stereoselective reactions involving activated arginine residues. nih.gov

These approaches open up possibilities for using engineered enzymes to not only degrade Arginylarginylarginine but also to use it as a substrate for the synthesis of novel peptides with specific modifications and potentially new biological activities.

Role in Molecular Recognition Systems

Principles of Arginine-Mediated Molecular Recognition

The molecular recognition capabilities of Arginylarginylarginine are fundamentally based on the physicochemical properties of the arginine side chain. The guanidinium (B1211019) group of arginine can participate in a variety of interactions, making it a versatile tool for molecular recognition. These interactions include:

Electrostatic Interactions: The guanidinium group is positively charged at physiological pH, allowing for strong electrostatic interactions with negatively charged molecules such as the phosphate (B84403) backbone of nucleic acids.

Hydrogen Bonding: The guanidinium group can act as a hydrogen bond donor through its five potential hydrogen bond donors, enabling the formation of multiple hydrogen bonds with acceptors on target molecules. This multidentate hydrogen bonding capacity contributes to both the affinity and specificity of the interaction.

Cation-π Interactions: The positively charged guanidinium group can interact favorably with the electron-rich π systems of aromatic residues in proteins or nucleobases in RNA.

Bidentate Hydrogen Bonding: A specific and noteworthy interaction is the formation of a "bidentate" hydrogen bond with the carboxylate groups of acidic amino acid residues (aspartate and glutamate) in proteins or with phosphate groups in nucleic acids. This involves two hydrogen bonds from the same guanidinium group to two oxygen atoms of the target, significantly enhancing the stability and specificity of the interaction.

These principles are foundational to the role of arginine-rich motifs, including Arginylarginylarginine, in biological processes such as protein-protein interactions and protein-nucleic acid recognition. nih.gov

Arginylarginylarginine as a Probe for Specific Molecular Interactions

Due to its strong and specific binding capabilities, Arginylarginylarginine can be utilized as a molecular probe to investigate and identify specific molecular interactions. Short arginine-rich peptides have been demonstrated to bind to various biological targets, and their interactions can be monitored using various biophysical techniques. For instance, peptides containing arginine can be synthesized with fluorescent labels to visualize their binding to target molecules within cells or in vitro.

The affinity of arginine-containing peptides for nucleic acids has been harnessed in techniques like affinity chromatography for the separation and purification of DNA and RNA. nih.gov Arginine-based probes are also valuable in studying protein-protein interactions, where they can be used to identify binding partners or to probe the importance of specific charged interactions at protein interfaces. The design of synthetic probes incorporating arginine mimetics further expands the utility of these molecules in chemical biology. plu.mx

Engineering Arginine-Rich Motifs for Targeted Recognition Studies

The inherent recognition properties of Arginylarginylarginine can be further enhanced and tailored through protein and peptide engineering. By incorporating the tri-arginine motif into larger peptide or protein scaffolds, it is possible to create novel molecules with specific targeting capabilities. nih.govnih.gov

Strategies for engineering arginine-rich motifs include:

Combinatorial Library Screening: Techniques like phage display can be used to screen large libraries of peptides containing arginine-rich sequences to identify those with high affinity and specificity for a particular target. nih.gov

Structure-Based Design: Computational modeling and structural biology can guide the rational design of peptides where the arginine residues are optimally positioned to interact with a known binding site on a target molecule.

Chemical Modifications: The properties of arginine-rich peptides can be fine-tuned by chemical modifications, such as altering the peptide backbone or incorporating unnatural amino acids, to improve stability, cell permeability, or binding affinity.

These engineering approaches have led to the development of selectively targeting antimicrobial peptides and other research tools. nih.gov

Mimicry of Natural Recognition Events

Arginylarginylarginine and other arginine-rich motifs can serve as effective mimics of natural protein recognition domains. wisc.edu Many naturally occurring DNA- and RNA-binding proteins utilize arginine-rich motifs to achieve specific recognition of their nucleic acid targets. For example, the HIV-1 Tat protein contains a well-characterized arginine-rich motif that is crucial for its interaction with the TAR RNA element.

By synthesizing short peptides like Arginylarginylarginine, researchers can create minimalistic systems that recapitulate the essential binding interactions of these much larger proteins. This approach allows for detailed biophysical and structural studies of the recognition event in a simplified context. Furthermore, these peptide mimics can be used to competitively inhibit natural protein-protein or protein-nucleic acid interactions, providing a valuable strategy for therapeutic intervention. The ability of unnatural oligomers with protein-like side chains to mimic natural biorecognition processes highlights the potential of this approach. wisc.edu

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are fundamental in determining the conformational properties and secondary structure of peptides like Arginylarginylarginine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for providing detailed atomic-level structural information. For arginine-containing peptides, 2D ¹H-¹⁵N NMR spectra can be utilized to assign the side-chain resonances of arginine residues. nih.gov Although rapid exchange of the guanidinium (B1211019) protons with the solvent can present challenges, specialized techniques can overcome these issues. core.ac.uk A study on a dansyl-triarginine peptide confirmed its structure using ¹H NMR, demonstrating the utility of this technique for verifying the covalent structure of RRR. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides in solution. creative-proteomics.com For arginine-rich peptides, CD spectra can reveal conformational changes upon interaction with other molecules, such as membranes. nih.gov While peptides rich in aromatic residues can sometimes produce anomalous spectra, arginine itself does not typically interfere with the far-UV CD signals used for secondary structure estimation. researchgate.net The analysis of arginine-rich histone complexes with DNA has also been successfully performed using CD, indicating its suitability for studying the interactions of RRR. nih.gov The typical CD spectrum for a short, unstructured peptide like Arginylarginylarginine would likely show a single minimum around 198 nm, characteristic of a random coil conformation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules and is particularly sensitive to the secondary structure of peptides through the analysis of the amide I (1600-1700 cm⁻¹) and amide II bands. nih.gov For arginine-containing peptides, the guanidinium group has characteristic absorption bands. nih.gov Studies on self-assembling peptides containing arginine have used FTIR to confirm the presence of β-sheet structures, indicated by a characteristic band around 1624 cm⁻¹. researchgate.net The contribution of arginine side chains to the FTIR spectrum is significant and must be considered when analyzing the secondary structure of RRR. nih.gov

Table 1: Spectroscopic Methods for Arginylarginylarginine Structural Analysis

| Technique | Information Provided | Key Considerations for Arginylarginylarginine |

|---|---|---|

| NMR | Atomic-level 3D structure, conformational dynamics | Guanidinium proton exchange with solvent |

| CD | Secondary structure content (α-helix, β-sheet, random coil) | Likely random coil conformation for a short peptide |

| FTIR | Secondary structure, vibrational modes of side chains | Guanidinium group has characteristic absorption bands |

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the primary structure and assessing the purity of synthetic peptides like Arginylarginylarginine.

High-resolution mass spectrometry can precisely determine the molecular weight of the tripeptide, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed for sequence verification. Through controlled fragmentation of the parent ion, a series of b- and y-ions are generated, and the mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the Arg-Arg-Arg sequence. A study on a dansyl-triarginine peptide utilized MALDI-TOF-MS and ESI-MS to confirm its identity. acs.orgnih.gov

Chromatography Techniques for Separation and Quantification

Chromatographic methods are essential for the purification and quantification of Arginylarginylarginine.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purifying and analyzing peptides. Due to the highly hydrophilic nature of the three arginine residues, a mobile phase with a low concentration of organic solvent is typically required for elution from a C18 column. The addition of arginine to the mobile phase has been shown to improve the recovery and separation of proteins in various chromatography modes, including hydrophobic interaction and affinity chromatography, by reducing non-specific interactions with the column matrix. americanlaboratory.comnih.gov HPLC methods have been developed for the simultaneous determination of L-arginine and related molecules in biological samples, demonstrating the robustness of this technique for arginine-containing compounds. nih.gov A study on a dansyl-triarginine peptide also employed RP-HPLC for its purification. acs.orgnih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. nih.gov Given its three positively charged guanidinium groups at neutral pH, Arginylarginylarginine is well-suited for analysis by CE. nih.gov This technique offers high resolution and requires only minute sample volumes. CE has been successfully applied to the analysis of a wide range of peptides and can be coupled with mass spectrometry for enhanced identification capabilities. youtube.com

Table 2: Chromatographic Techniques for Arginylarginylarginine Analysis

| Technique | Principle | Application for Arginylarginylarginine |

|---|---|---|

| RP-HPLC | Separation based on hydrophobicity | Purification and purity assessment |

| CE | Separation based on charge-to-mass ratio | High-resolution analysis and quantification |

Microscopy Techniques for Nanostructure Visualization

While Arginylarginylarginine itself is a small molecule, arginine-rich peptides have been shown to self-assemble into various nanostructures. nih.govbilkent.edu.trnih.govroyalsocietypublishing.orgwikipedia.org Microscopy techniques are crucial for visualizing these assemblies.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. It has been used to visualize the fibril structures formed by the self-assembly of alanine-rich peptides with arginine headgroups. nih.gov

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging surfaces at the nanoscale and can provide three-dimensional topographical information. azonano.comazonano.commdpi.comillinois.edu It can be used to characterize the morphology of self-assembled nanostructures of arginine-containing peptides without the need for staining or coating. azonano.com

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structure of materials at very high resolution. Cryogenic TEM has been instrumental in observing the self-assembly of arginine-coated peptides into nanosheets, helical ribbons, and nanotubes in aqueous solutions. rsc.org The presence of arginine was shown to promote strong fiber-fiber interactions, leading to the formation of large bundles of fibers. researchgate.net

Biophysical Methods for Interaction Kinetics and Thermodynamics

Biophysical techniques are employed to quantify the binding affinity, kinetics, and thermodynamics of Arginylarginylarginine's interactions with other molecules.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. wikipedia.org This technique is label-free and performed in solution. bitesizebio.com ITC has been used to study the binding of arginine to its receptor, CASTOR1, providing insights into the thermodynamics of this interaction. researchgate.net It has also been used to investigate the binding of amino acids to gold nanoparticles. monash.edu

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring molecular interactions. youtube.com One molecule is immobilized on a sensor surface, and the binding of its partner is detected as a change in the refractive index at the surface. SPR can provide kinetic data, including association (kon) and dissociation (koff) rates, in addition to binding affinity. nih.gov This method has been used to study the interaction of polylysine with an arginine-containing peptide substrate. portlandpress.com The interaction of L-arginine with gold nanoparticles has also been characterized by observing changes in the surface plasmon resonance. researchgate.net

Table 3: Biophysical Methods for Arginylarginylarginine Interaction Analysis

| Technique | Principle | Parameters Determined |

|---|---|---|

| ITC | Measures heat changes upon binding | Kd, n, ΔH, ΔS |

| SPR | Detects changes in refractive index upon binding | Kd, kon, koff |

Future Research Trajectories and Methodological Innovations

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is proving indispensable for unraveling the complex behaviors of Arginylarginylarginine. This integrated approach provides a deeper, mechanistic understanding of its interactions at a molecular level, which is often unattainable through experimentation alone.

Molecular dynamics (MD) simulations have become a cornerstone for studying the conformational dynamics of Arginylarginylarginine and its interactions with biological macromolecules. For instance, simulations have shown that the basic side chains of peptides like tri-arginine remain relatively mobile even after forming ionic bonds with DNA phosphates, providing insight into the mechanics of DNA compaction. nih.gov These computational findings are corroborated by experimental data showing that tri-arginine is highly efficient at condensing DNA. nih.gov Similarly, MD simulations are used alongside single-channel electrophysiological studies to provide an atomistic view of how Arginylarginylarginine, when conjugated to other molecules like polyethylene (B3416737) glycol (PEG), translocates through protein pores such as OmpF. americanpeptidesociety.org

Quantum mechanics-based methods, such as molecular orbital calculations, complement classical MD simulations by providing detailed electronic structure information. These have been used in conjunction with experimental hydrogen/deuterium (H/D) exchange mass spectrometry to investigate the gas-phase conformations and reaction mechanisms of protonated tripeptides containing arginine. nih.gov This dual approach helps to build a comprehensive picture of the peptide's intrinsic properties.

Furthermore, computational analyses are instrumental in guiding experimental design. Database searches and evolutionary conservation analyses have been used to computationally identify a functionally significant tri-arginine patch (⁴²RRR⁴⁴) as a potential substrate-recruiting exosite in caspase-6. nih.gov This in silico prediction was subsequently validated experimentally through site-directed mutagenesis and hydrogen-deuterium exchange mass spectrometry, which confirmed that this patch is critical for protein substrate recognition and turnover. nih.gov

The table below summarizes key studies that exemplify the integration of these approaches for Arginylarginylarginine and related peptides.

| Research Area | Computational Method(s) | Experimental Method(s) | Key Findings |

| Peptide-DNA Interaction | Molecular Dynamics (MD) Simulations | DNA Compaction Assays | Tri-arginine side chains are mobile when bound to DNA; the peptide is an efficient DNA condensing agent. nih.gov |

| Peptide Conformation | MD Simulations, Molecular Orbital Calculations | Hydrogen/Deuterium Exchange Mass Spectrometry | Provided mechanistic insights into the H/D exchange reactions and stable conformations of arginine-containing tripeptides. nih.gov |

| Transmembrane Transport | Enhanced Sampling MD Simulations | Single-Channel Electrophysiology | Elucidated the interactions and translocation mechanism of a PEG-conjugated tri-arginine through an OmpF porin. americanpeptidesociety.org |

| Enzyme-Substrate Recognition | Evolutionary Conservation Analysis | Site-Directed Mutagenesis, HDX-MS | Identified and validated a tri-arginine exosite in caspase-6 crucial for substrate recruitment. nih.gov |

Development of Novel Arginylarginylarginine-Based Research Tools

The unique properties of the Arginylarginylarginine motif, particularly its positive charge and cell-penetrating capabilities, have made it a valuable building block for the creation of sophisticated research tools designed to probe and manipulate biological systems.

Fluorescent Probes and Imaging Agents: The tri-arginine sequence is an effective scaffold for developing fluorescent probes. By conjugating a fluorescent dye, such as dansyl, to a triarginine peptide, researchers have created a "turn-on" fluorescent probe for imaging gangliosides, which are important lipids in cell membranes. nih.gov This probe exhibits a significant enhancement in fluorescence intensity upon binding to ganglioside-containing liposomes, enabling selective imaging. nih.gov Similarly, the tri-arginine motif has been incorporated into imaging probes for detecting prostate cancer, where the length of the oligo-arginine chain is critical for uptake efficiency.

Vectors for Intracellular Delivery: Arginylarginylarginine functions as a cell-penetrating peptide (CPP), capable of ferrying molecular cargo across cellular membranes. This property is harnessed to enhance the cellular uptake of various molecules. For example, attaching a tri-arginine moiety to pyrrole-imidazole polyamides (PIPs), which are sequence-specific DNA-binding molecules, significantly enhances their accumulation in the nucleus. americanpeptidesociety.org This strategy allows for more efficient gene expression modulation by the PIPs. americanpeptidesociety.org In another application, tri-arginine has been conjugated to polymeric nanogels to facilitate the delivery of proteins and small molecules into cells, demonstrating its utility in creating dual-role delivery systems that combine targeting and cell penetration. acs.org

Functionalized Biomaterials: The tri-arginine sequence is used to functionalize biomaterials to impart specific biological activities. Hydrogels functionalized with tri-arginine peptides have been developed to bind and release vascular endothelial growth factor (VEGF) via a heparin intermediary. drugtargetreview.com These materials can stimulate the proliferation and directional growth of endothelial cells, making them valuable tools for studying angiogenesis in vitro. drugtargetreview.com

The following table provides an overview of research tools developed using the Arginylarginylarginine motif.

| Tool Type | Core Structure/Conjugate | Application | Research Finding |

| Fluorescent Probe | Dansyl-triarginine peptide | Imaging of gangliosides in model membranes | Probe fluorescence increases 6- to 7-fold upon binding to anionic lipids, allowing selective imaging. nih.gov |

| Delivery Vector | Tri-arginine conjugated to Pyrrole-Imidazole Polyamide (PIP) | Enhanced nuclear delivery of DNA-binding agents | The tri-arginine vector improved nuclear accumulation of the PIP, leading to efficient gene repression. americanpeptidesociety.org |

| Delivery System | Tri-arginine functionalized polymeric nanogels | Concurrent intracellular delivery of proteins and small molecules | Nanogels successfully delivered active β-galactosidase and a lipophilic small molecule into cells. acs.org |

| Functional Biomaterial | Tri-arginine functionalized hydrogel | Binding and release of growth factors for tissue engineering | The material bound and released bioactive VEGF, stimulating endothelial cell tubule formation. drugtargetreview.com |

| Therapeutic Research Agent | Tri-arginine conjugated to a 10B cluster (BSH) | Potential agent for Boron Neutron Capture Therapy | A BSH-3R conjugate was developed, though it exhibited poor water solubility. encyclopedia.pub |

Advancements in High-Throughput Screening and Characterization of Peptide Libraries

The discovery of novel peptides with specific functions, such as those containing the Arginylarginylarginine motif, is greatly accelerated by advancements in the synthesis, screening, and characterization of large combinatorial peptide libraries. These technologies enable the rapid survey of vast sequence spaces to identify peptides with desired properties like high-affinity binding or efficient cell penetration.

Library Synthesis and Design: Combinatorial peptide libraries, which can contain millions to billions of unique sequences, are a cornerstone of modern peptide research. americanpeptidesociety.orgnih.gov They are often generated using techniques like solid-phase peptide synthesis (SPPS) in a "split-mix" approach, which ensures a diverse and comprehensive collection of peptides. americanpeptidesociety.orgencyclopedia.pub For biological libraries, display technologies such as phage or bacterial display are used, where the peptide is physically linked to the genetic material that encodes it, simplifying the identification of hits. nih.gov

High-Throughput Screening (HTS) Methodologies: Screening these vast libraries requires powerful, high-throughput methods. Assays are typically performed in multi-well microplates (e.g., 96, 384, or 1536 wells), with detection handled by sophisticated plate readers capable of measuring various signals like fluorescence intensity or polarization. bmglabtech.com This setup is essential for screening libraries that can contain hundreds of thousands of distinct compounds. bmglabtech.com

Several innovative screening platforms have been developed:

One-Bead-One-Compound (OBOC): In this method, each bead in a chemical library holds a unique peptide sequence. The library can be screened against a fluorescently labeled target, and "hit" beads are isolated for sequence identification. encyclopedia.pub

Positional Scanning: This strategy involves creating sub-libraries where one amino acid position is fixed while the others are randomized. By screening all sub-libraries, a consensus sequence with optimal activity can be deduced. encyclopedia.pub

Fiber-Optic Array Scanning Technology (FAST): A recent breakthrough in HTS, FAST allows for the screening of bead-based libraries at an unprecedented rate of up to 5 million compounds per minute. nih.gov

Application in Arginine-Rich Peptide Discovery: These HTS methods are particularly valuable for discovering and optimizing arginine-rich cell-penetrating peptides (CPPs). For example, a library of 55 different CPPs was screened against E. coli to identify peptides with both high cell penetration efficiency and low cytotoxicity. acs.org Other studies use libraries of oligo-arginines of varying lengths (e.g., R3 to R13) to systematically determine the optimal length for cellular uptake in specific cell types, such as prostate cells. nih.gov

The following table summarizes advanced screening methodologies applicable to peptide libraries.

| Screening Technology | Principle | Throughput | Application Example |

| Phage/Bacterial Display | Peptides are expressed on the surface of a phage or bacterium, linking phenotype to genotype. | High (10⁹-10¹² variants) | Isolating mammalian-cell-binding peptides. nih.gov |

| One-Bead-One-Compound (OBOC) | Each resin bead carries a unique peptide sequence for screening with a labeled target. | High | Screening for high-affinity binders. encyclopedia.pub |

| Positional Scanning | Sub-libraries with one fixed position are screened to determine the optimal amino acid at each position. | Moderate to High | Deducing consensus sequences for optimal activity. encyclopedia.pub |

| Microplate-Based HTS | Automated assays in multi-well plates with fluorescence or other readouts. | High (up to 100,000s of peptides) | Screening cyclic peptide libraries for drug candidates. bmglabtech.com |

| Fiber-Optic Array Scanning (FAST) | Ultra-fast scanning of bead-based libraries to identify fluorescent hits. | Ultra-High (~5 million/min) | Screening billion-compound libraries of non-natural polymers against protein targets. nih.gov |

Following identification, hit peptides are further characterized using methods like confocal microscopy to determine their mechanism of cellular uptake and intracellular localization. acs.orgnih.gov This combination of high-throughput discovery and detailed downstream characterization is crucial for advancing the development of Arginylarginylarginine-based tools and therapeutics.

Q & A

Q. Table 1: Key Characterization Techniques for Arginylarginylarginine

| Technique | Application | Critical Parameters |

|---|---|---|

| MALDI-TOF MS | Molecular weight confirmation | Matrix choice (e.g., α-cyano-4-hydroxycinnamic acid) |

| Reverse-phase HPLC | Purity assessment | Gradient elution (5–95% acetonitrile/0.1% TFA) |

| Circular Dichroism | Secondary structure analysis | Wavelength range (190–250 nm), temperature control |

Q. Table 2: Frameworks for Hypothesis Development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products